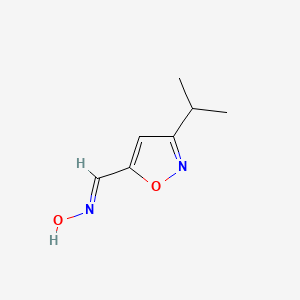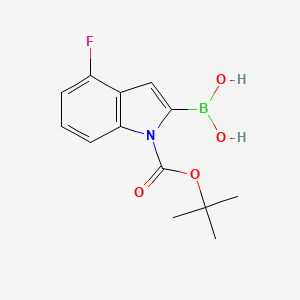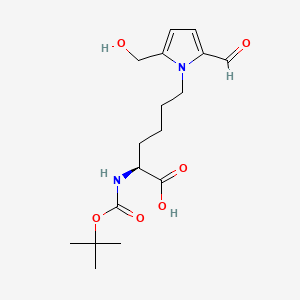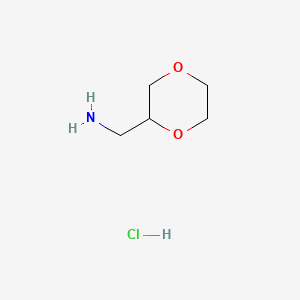
(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic Acid Hydrochloride” is a potent phenylalanine ammonia-lyase (PAL) inhibitor . It is used in various chemical reactions and has significant applications in the field of chemistry .
Molecular Structure Analysis
The molecular formula of “(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic Acid Hydrochloride” is C9H12NO3P . The InChI code is 1S/C9H12NO3P.ClH/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9;/h1-4H,5-6,10H2,(H2,11,12,13);1H . The molecular weight is 213.17 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic Acid Hydrochloride” include a molecular weight of 213.17 g/mol . The compound has a topological polar surface area of 83.6 Ų . The compound is solid at room temperature .
Applications De Recherche Scientifique
Acidic Cleavage and Formation of Amines
The study of the acidic cleavage of pyridylmethyl(amino)phosphonates reveals insights into the behavior of phosphonates under hydrolytic conditions. Hydrolysis by hydrochloric acid of certain pyridylmethyl(amino)phosphonates leads to the decomposition of the phosphonates with a cleavage of the C-P bond, forming the corresponding amines and phosphoric acid. This reaction is specific to derivatives of aminophosphonic acids and their esters with similar structures, showcasing the potential reactivity and applications of such compounds in synthetic chemistry (Boduszek, 1996).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2-amino-1,3-dihydroinden-2-yl)phosphonic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO3P.ClH/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9;/h1-4H,5-6,10H2,(H2,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZDWKUDNIOOBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(N)P(=O)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClNO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S)-3-[[(E)-Tetrahydro-2-oxothiophene-3-ylidene]methyl]-2,2-dimethylcyclopropanecarboxylic acid benzyl ester](/img/structure/B591447.png)
![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)
![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1,1-diethyl-1,5,6,10b-tetrahydro-8,9-dimethoxy-](/img/no-structure.png)
![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)






![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)
